8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide
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Description
8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Compounds similar to "8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide" are used in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have shown anti-inflammatory and analgesic activities. These compounds are synthesized through reactions involving key intermediates such as benzofuran-oxy-N-(2-thioxopyrimidine) acetamide and are further modified to produce a variety of heterocyclic compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Evaluation
Innovative coumarin derivatives containing the thiazolidin-4-one ring, synthesized from key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate, have been evaluated for their antibacterial activities. These compounds were tested against various bacteria and showed promising results, indicating their potential in developing new antibacterial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Anticancer Activity
Aromatic carbamates derivatives with a chromen-2-one fragment have been synthesized and evaluated for their anticancer activity. These compounds, through various synthetic pathways, resulted in derivatives that were screened against human cancer cell lines, showcasing the potential of such compounds in anticancer drug development (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Molecular Docking Studies
Synthetic efforts have also led to the creation of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives with potent antimicrobial, antifungal, and antimalarial activities. These compounds underwent structural confirmations through various spectral analyses and were further evaluated through molecular docking studies to understand their interactions with biological targets (Shah, Patel, Rajani, & Karia, 2016).
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-19-6-2-4-16-12-18(22(26)28-20(16)19)21(25)23-13-15-7-9-24(10-8-15)14-17-5-3-11-29-17/h2-6,11-12,15H,7-10,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFOZPFAAOCILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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